Tin(IV)tert-butoxide

Description

Overview of Organotin(IV) Compounds in Contemporary Chemical Synthesis and Materials Science

Organotin(IV) compounds, a class of molecules containing at least one tin-carbon bond, are integral to numerous areas of chemistry. rjpbcs.comjmchemsci.com In their +IV oxidation state, tin compounds are notably stable. rjpbcs.com Their utility stems from their diverse roles as catalysts, heat stabilizers, and precursors for advanced materials. jmchemsci.comsysrevpharm.org

In chemical synthesis, organotin(IV) compounds, particularly mono- and diorganotin(IV) variants, exhibit significant catalytic activity in reactions like esterification and transesterification due to the Lewis acidic nature of the tin center. rjpbcs.com These tin-based catalysts are valued for their high-temperature stability. rjpbcs.com They are also employed in the synthesis of various polymers, including those used for coatings. rjpbcs.com

In materials science, organotin(IV) compounds are indispensable precursors for the synthesis of tin-based materials, most notably tin(IV) oxide (SnO₂). These materials find applications in gas sensors, transparent conductive coatings, and energy storage devices. sigmaaldrich.commdpi.com The versatility of organotin precursors allows for the fabrication of complex structures like thin films and nanostructured materials through methods such as Chemical Vapor Deposition (CVD) and sol-gel processes. sigmaaldrich.comunm.edu

Fundamental Significance of Alkoxide Ligands in Tin(IV) Chemistry

Alkoxide ligands (⁻OR) are crucial in modifying the properties and reactivity of tin(IV) centers. The nature of the alkyl group (R) significantly influences the compound's physical and chemical behavior, such as its volatility, solubility, and susceptibility to hydrolysis. unm.edu

The steric bulk of the alkoxide ligand is a key determinant of the molecular complexity of tin(IV) alkoxides. For instance, as the steric demand of the ligand increases, the degree of oligomerization decreases, and volatility generally increases. unm.edu Tin(IV) ethoxide exists as a tetramer, while the bulkier tin(IV) isopropoxide is a trimer, and tin(IV) tert-butoxide, with its very bulky ligands, is monomeric. unm.edu This monomeric nature enhances its volatility, a desirable property for CVD and Atomic Layer Deposition (ALD) applications. sigmaaldrich.comunm.edu

Alkoxide ligands are central to the sol-gel process, a versatile method for producing metal oxides. unm.edu This process involves the hydrolysis and condensation of metal alkoxide precursors. unm.edu Hydrolysis replaces alkoxide groups with hydroxyl groups, which then undergo condensation to form metal-oxo-metal bridges, eventually building an inorganic network. unm.edu The reactivity of the tin(IV) alkoxide can be tuned by modifying the alkoxide ligand, allowing for control over the structure and properties of the resulting oxide material. cambridge.org For example, tin(IV) tert-butoxide is a common precursor in sol-gel synthesis to create materials like tin-doped silica (B1680970) glass. rsc.orgrsc.org

Current Research Landscape and Future Trajectories of Tin(IV)tert-butoxide Studies

Current research on tin(IV) tert-butoxide is heavily focused on its application as a precursor in materials science. It is extensively used in deposition techniques like ALD and Plasma Enhanced Chemical Vapor Deposition (PECVD) to produce high-quality tin oxide (SnO₂) thin films. researchgate.net These films are critical components in optoelectronic devices and transparent conductive coatings. sigmaaldrich.com

Another significant area of research is the use of tin(IV) tert-butoxide in the sol-gel synthesis of nanostructured materials. rsc.org For example, it serves as the tin source for fabricating SnO₂ nanofibrous membranes for photocatalytic degradation of dyes and for producing amorphous tin oxide as an electron transport layer in perovskite solar cells. sigmaaldrich.com Its utility also extends to the synthesis of zeolite Sn-Beta, a Lewis acid catalyst, where it serves as a hydrolyzable tin source. rsc.org

Future research trajectories are likely to build upon these foundations. There is a growing interest in designing more sophisticated materials by modifying tin(IV) alkoxide precursors. This includes creating mixed-metal oxide systems by combining tin(IV) tert-butoxide with other metal alkoxides to produce materials with unique electronic or catalytic properties. sci-hub.se Research into nonhydrolytic sol-gel routes, which offer alternative pathways to oxide materials free of certain surface residues, also presents a promising avenue. sci-hub.se Furthermore, the development of precisely controlled deposition techniques will continue to rely on high-purity precursors like tin(IV) tert-butoxide to create next-generation electronic and energy devices. sigmaaldrich.commdpi.com The exploration of ester elimination reactions between metal alkoxides and metal carboxylates is being investigated as an alternative, non-hydrolytic route to control the formation of metal oxide materials. researchgate.netdtic.mil

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropan-2-olate;tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGKVOYAKRLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747907 | |

| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-75-3 | |

| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tin Iv Tert Butoxide

Direct Synthesis Approaches

The direct synthesis of Tin(IV) tert-butoxide typically starts from tin(IV) chloride (SnCl₄). Several methods have been developed to achieve this transformation, primarily differing in the choice of the butoxide source and the base used to neutralize the hydrogen chloride byproduct.

One of the most common and effective methods involves the reaction of tin(IV) chloride with an alkali metal alkoxide, such as lithium or sodium tert-butoxide. unm.edu This salt metathesis reaction offers a direct route to the desired product.

A widely employed alternative involves the reaction of tin(IV) chloride with tertiary butanol in the presence of a suitable base to act as a halide scavenger. google.comoup.com While ammonia (B1221849) has been used, it can lead to chloride- and nitrogen-containing impurities that are difficult to separate. unm.edu A more successful approach utilizes a secondary amine, such as diethylamine (B46881). In a patented process, tin(IV) tetrachloride is first reacted with diethylamine in an anhydrous, inert organic diluent like heptane (B126788) or benzene (B151609). google.com This forms a solid tin tetrachloride-alkylamine reaction product, which is then reacted with tertiary butanol. google.com The reaction yields the desired Tin(IV) tert-butoxide in solution and an insoluble amine hydrochloride byproduct, which can be easily removed. google.com This method has been reported to produce high yields, with an analogous synthesis of tin tetra(tertiary-amyl oxide) achieving an 82% yield. google.com

Another direct route utilizes tin(IV) amides, such as tetrakis(dimethylamino)tin(IV), which react with an excess of tert-butanol. unm.edu This method is advantageous as the dimethylamine (B145610) byproduct is volatile and easily removed from the reaction mixture, leading to a pure product. unm.edu A more novel approach involves the direct reaction of elemental tin with an alcohol. For the synthesis of Tin(IV) alkoxides like the tert-butoxide, this reaction is carried out by heating elemental tin with at least four molar equivalents of the alcohol in the presence of oxygen and/or water. google.com

| Method | Reactants | Base/Reagent | Solvent | Key Features | Reference(s) |

| Amine-Mediated | Tin(IV) tetrachloride, tert-Butanol | Diethylamine | Heptane, Benzene | Forms an amine hydrochloride precipitate; high yields reported. | google.comoup.com |

| Amide Alcoholysis | Tetrakis(dimethylamino)tin(IV), tert-Butanol | None | Not specified | Volatile amine byproduct is easily removed. | unm.edu |

| Elemental Reaction | Elemental Tin, tert-Butanol | Oxygen/Water | Excess Alcohol | Direct synthesis from elemental tin. | google.com |

| Salt Metathesis | Tin(IV) tetrachloride | Lithium or Sodium tert-butoxide | Not specified | Common route for metal alkoxide synthesis. | unm.edu |

Transalcoholysis Reaction Pathways

Transalcoholysis, or alcohol exchange, is a versatile method for synthesizing different tin alkoxides from a readily available precursor like Tin(IV) tert-butoxide. unm.edu This equilibrium-driven reaction can be manipulated to favor the formation of the desired product by removing the liberated alcohol, often through azeotropic distillation. unm.edu

This pathway is particularly useful for synthesizing other tin alkoxides from Tin(IV) tert-butoxide. For instance, the stoichiometric reaction of Tin(IV) tert-butoxide with various primary alcohols has been used to prepare mixed tin(IV) alkoxides of the type Sn(O-t-Bu)₄₋ₙ(OR')ₙ. unm.edu A specific, well-documented example is the reaction of Tin(IV) tert-butoxide with an excess of isobutanol, which leads to the quantitative formation of the dimeric product [Sn(O-i-Bu)₄·HO-i-Bu]₂. researchgate.net This demonstrates the facility of exchanging the bulky tert-butoxide group for a less sterically demanding one.

| Starting Alkoxide | Reactant Alcohol | Conditions | Product | Reference(s) |

| Tin(IV) tert-butoxide | Primary Alcohols (R'OH) | Stoichiometric control | Sn(O-t-Bu)₄₋ₙ(OR')ₙ | unm.edu |

| Tin(IV) tert-butoxide | Isobutanol (excess) | Not specified | [Sn(O-i-Bu)₄·HO-i-Bu]₂ | researchgate.net |

Synthesis of Mixed-Ligand Tin(IV) Alkoxides

Tin(IV) tert-butoxide serves as a valuable starting material for the synthesis of heteroleptic, or mixed-ligand, tin(IV) complexes. These compounds, which contain tert-butoxide alongside other functional ligands, are of interest for creating materials with tailored properties.

One approach involves the reaction of Tin(IV) tert-butoxide with carboxylic acids. This has been employed to prepare tin(IV) perfluorooctanoate and methacrylate (B99206) compounds. researchgate.net These reactions substitute one or more of the tert-butoxide groups with carboxylate ligands. Such mixed-ligand species have been explored as catalysts for polymerization reactions. researchgate.net Similarly, tin(IV) alkoxide complexes modified with difunctional carboxylate ligands have been synthesized with the goal of controlling the porosity of metal oxide networks derived from them. researchgate.net

Tin(IV) tert-butoxide is also used to create heterometallic alkoxides. In one example, a heterometallic oxide precursor was prepared by mixing a zinc methoxy-ethoxide solution with Tin(IV) tert-butoxide for use in sol-gel processes. This strategy allows for the creation of highly homogeneous mixed-metal oxide materials at the molecular level.

Optimization of Purification and Isolation Techniques for High Purity

The purity of Tin(IV) tert-butoxide is critical for its application as a precursor, particularly in the electronics and semiconductor industries. sigmaaldrich.com Because the compound is a low-melting (40-44 °C) and volatile solid, specific purification techniques are highly effective. sigmaaldrich.com

For syntheses that produce insoluble byproducts, such as the amine-mediated reaction from tin(IV) chloride, the initial purification step is straightforward filtration. google.com Techniques like vacuum filtration are used to efficiently remove the solid amine hydrohalide. google.com

Following the removal of solid impurities, the most effective method for obtaining high-purity Tin(IV) tert-butoxide is distillation or sublimation under reduced pressure. unm.edugoogle.com The compound's volatility allows it to be separated from less volatile impurities or residual solvents. unm.edu Distillation at a pressure of around 0.09 millimeters of mercury has been reported for the analogous tin tetra(tertiary-amyl oxide). google.com Another report specifies a boiling point of 85°C at 40 Pa for Tin(IV) tert-butoxide, indicating the conditions used for its purification by distillation. oup.com Sublimation is also a powerful technique for isolating the pure compound, with reported yields around 80%. unm.edu For less volatile impurities, standard laboratory procedures such as extraction, washing with water and brine, and drying over an anhydrous salt like sodium sulfate (B86663) can be employed before the final distillation or sublimation step. orgsyn.org

| Technique | Description | Conditions | Reported Yield/Efficacy | Reference(s) |

| Filtration | Removal of insoluble byproducts, such as amine hydrochlorides. | Typically vacuum filtration. | Effective for initial purification. | google.com |

| Distillation | Purification of the final product based on its volatility. | e.g., 85°C at 40 Pa. | A common and effective method for achieving high purity. | google.comoup.com |

| Sublimation | Purification of the solid product by phase transition. | Reduced pressure. | Can result in relatively high yields (~80%). | unm.edu |

| Extraction/Washing | Removal of water-soluble impurities from an organic solution of the product. | Use of a separatory funnel with immiscible solvents (e.g., ethyl acetate (B1210297) and water). | Standard procedure for preliminary cleanup. | orgsyn.org |

Structural Elucidation and Coordination Chemistry

Single-Crystal X-ray Diffraction Analysis of Tin(IV) tert-butoxide

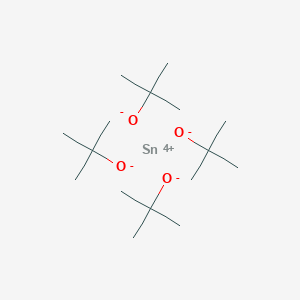

Single-crystal X-ray diffraction has been instrumental in definitively determining the solid-state structure of Tin(IV) tert-butoxide. Studies reveal that in its crystalline form, Tin(IV) tert-butoxide exists as a monomeric species. cdnsciencepub.comcolab.wscdnsciencepub.comresearchgate.net The central tin atom is coordinated to four tert-butoxide ligands, resulting in a distorted tetrahedral geometry. cdnsciencepub.comcolab.wscdnsciencepub.comresearchgate.net

The crystallization occurs in the monoclinic crystal system with the space group C2/c. cdnsciencepub.comcolab.wsresearchgate.net The distortion from a perfect tetrahedral geometry is a direct consequence of the steric repulsion between the bulky tert-butyl groups of the ligands. This steric hindrance influences the bond angles and lengths within the molecule. The Sn-O bond lengths are approximately 1.95 Å, and the O-Sn-O bond angles deviate from the ideal 109.5° of a perfect tetrahedron. cdnsciencepub.com

Table 1: Crystallographic Data for Tin(IV) tert-butoxide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.382(6) |

| b (Å) | 8.742(2) |

| c (Å) | 15.518(5) |

| β (°) | 116.44(1) |

| Z | 4 |

Data sourced from multiple studies. cdnsciencepub.comcolab.wsresearchgate.net

Solution-Phase Structural Investigations

The behavior of Tin(IV) tert-butoxide in solution provides further insight into its chemical nature, revealing a dynamic environment influenced by solvent and temperature.

Spectroscopic Characterization for Unambiguous Solution Structure Identification

In solution, particularly in non-polar solvents like benzene (B151609), Tin(IV) tert-butoxide remains monomeric, consistent with its solid-state structure. cdnsciencepub.com This has been confirmed by cryoscopic measurements. unm.edu Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing its solution structure. The ¹H NMR spectrum shows a single resonance for the tert-butyl protons, indicating that all the tert-butoxide ligands are chemically equivalent on the NMR timescale. cdnsciencepub.com

¹¹⁹Sn NMR spectroscopy is particularly informative due to the presence of NMR-active tin isotopes. The chemical shift for Tin(IV) tert-butoxide provides a signature for its four-coordinate nature in solution. unm.edu Furthermore, the two-bond coupling constant between ¹¹⁹Sn and ¹³C (²J(¹¹⁹Sn-¹³C)) has been established as a key parameter to distinguish between terminal and bridging alkoxide ligands. For the terminal tert-butoxide ligands in Sn(O-t-Bu)₄, this coupling constant is measured to be 45 Hz. cdnsciencepub.com

Infrared (IR) spectroscopy also aids in characterization. The stretching frequency of the Sn-O bond, ν(Sn-O), has been assigned and is a useful diagnostic tool. cdnsciencepub.comcdnsciencepub.com For Tin(IV) tert-butoxide, the terminal ν(Sn-O) stretch is observed around 605 cm⁻¹. cdnsciencepub.com

Table 2: Key Spectroscopic Data for Tin(IV) tert-butoxide

| Spectroscopic Technique | Parameter | Observed Value |

|---|---|---|

| ¹H NMR (C₆D₆) | δ (ppm) | 1.42 (s) |

| ¹³C NMR | ²J(¹¹⁹Sn-¹³C) | 45 Hz |

| ¹³C NMR | ³J(¹¹⁹Sn-O-C-¹³C) | 27 Hz |

| IR | ν(Sn-O) (cm⁻¹) | ~605 |

Data compiled from various spectroscopic studies. cdnsciencepub.com

Dynamic Solution Behavior and Ligand Exchange Processes

Despite the steric bulk of the tert-butoxide ligands, Tin(IV) tert-butoxide can undergo ligand exchange reactions. Studies have shown that it can react with other alcohols, leading to the formation of mixed alkoxides. For instance, stoichiometric reactions with primary alcohols can produce species of the type Sn(O-t-Bu)₄₋ₓ(OR)ₓ. unm.edu

The exchange with its parent alcohol, tert-butanol, has also been investigated. While the steric hindrance slows down the exchange process, it has been shown to occur. The interaction with other reagents, such as trimethylsilyl (B98337) acetate (B1210297), has been studied by NMR, revealing solvent-dependent reaction pathways. In nonpolar solvents, ester elimination occurs, while in coordinating solvents like pyridine, ligand exchange leads to the formation of new complexes. researchgate.net For example, in pyridine, the product Sn(O-t-Bu)₃(OAc)(py) is formed and has been structurally characterized.

Stereochemical Influence of tert-Butoxide Ligands on Tin(IV) Coordination Geometry

The large steric footprint of the tert-butoxide ligands is the primary factor governing the coordination geometry of Tin(IV) tert-butoxide. The four bulky ligands effectively shield the central tin atom, preventing higher coordination numbers and the formation of oligomeric structures through alkoxide bridges, which is common for less sterically hindered metal alkoxides like tin(IV) ethoxide (a tetramer) and tin(IV) isopropoxide (a trimer). unm.edu

This steric protection is responsible for the monomeric nature of Tin(IV) tert-butoxide in both the solid state and in solution. cdnsciencepub.comunm.edu The tetrahedral coordination environment is a direct result of accommodating these four large ligands around the tin center. The repulsion between the tert-butyl groups leads to a distortion of the O-Sn-O angles from the ideal tetrahedral angle, a key feature confirmed by X-ray crystallography. cdnsciencepub.comcolab.wscdnsciencepub.com

Formation and Characterization of Polymeric and Aggregated Species

While Tin(IV) tert-butoxide itself is monomeric due to steric hindrance, related species can form polymeric or aggregated structures under certain conditions. For instance, while reactions with lithium or sodium tert-butoxide did not yield double alkoxide products, the reaction with potassium tert-butoxide resulted in the formation of [KSn(O-t-Bu)₅]. unm.edu Single-crystal X-ray diffraction of this derivative revealed a helical polymeric structure where the tin atom is five-coordinate, adopting a trigonal bipyramidal geometry. unm.edu

In this polymer, pairs of tert-butoxide ligands bridge to potassium ions. However, in benzene solution, this potassium derivative is found to be monomeric, highlighting the influence of the solvent on the aggregation state. unm.edu The formation of such aggregated species demonstrates that the coordination sphere of the tin atom can be expanded beyond four-coordinate, but this typically requires the involvement of other metal ions that can facilitate bridging interactions.

Mechanistic Investigations of Tin Iv Tert Butoxide Reactivity

Role as a Lewis Acid in Chemical Transformations

The catalytic properties of tin(IV) complexes, including Tin(IV)tert-butoxide, are rooted in their Lewis acid characteristics. rsc.orgrsc.org The tin atom possesses empty 5d orbitals, which allows it to expand its coordination number by interacting with the non-bonding electron pairs of atoms like oxygen and nitrogen. rsc.org This ability to accept electron density enables this compound to function as an effective Lewis acid catalyst.

In chemical transformations, the mechanism involves the coordination of the tin center to an electron-rich site on a substrate molecule. For instance, in reactions involving carbonyl compounds, the tin atom coordinates to the carbonyl oxygen. rsc.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. rsc.org This general mechanism facilitates a range of reactions, including esterification, transesterification, and polymerization. rsc.orgrsc.org The inherent Lewis acidity combined with the capacity for facile ligand exchange is considered the foundation of its catalytic performance. rsc.org Stronger Lewis acids, such as aluminum and boron halides, can sometimes lead to complex product mixtures, highlighting the importance of the specific electronic and steric properties of the tin(IV) center. brynmawr.edu

Ester Elimination and Ligand Exchange Reaction Mechanisms

The reactivity of this compound can be directed toward either ester elimination or ligand exchange, with the reaction pathway being highly dependent on the nature of the solvent. researchgate.net This has been demonstrated in studies involving the reaction of this compound with trimethylsilyl (B98337) acetate (B1210297) (Me₃SiOAc). researchgate.net

Ester Elimination: In nonpolar, non-coordinating solvents such as toluene, the reaction proceeds via an ester elimination pathway. researchgate.net Mechanistic studies using ¹⁷O-labeled this compound have shown that the alkoxide group is transferred to the carbonyl ligand of the silyl (B83357) acetate. researchgate.net This process results in the formation of new tin-oxygen-silicon linkages.

Ligand Exchange: In coordinating solvents like pyridine, a different mechanism is observed. researchgate.net The solvent molecules can coordinate to the tin center, inhibiting the associative process required for ester elimination. researchgate.net Instead, a direct ligand exchange reaction occurs, where a tert-butoxide ligand is swapped for an acetate ligand, yielding a mixed-ligand tin species. researchgate.net This pathway leads to the formation of Sn(O-t-Bu)₃(OAc)(py), which has been isolated and structurally characterized.

Facile ligand exchange is a fundamental process for many organotin(IV) catalysts and is a key step in several catalytic cycles. rsc.orgrsc.org

| Reaction Pathway | Solvent Type | Example Solvent | Primary Mechanism | Observed Products with Me₃SiOAc | Reference |

|---|---|---|---|---|---|

| Ester Elimination | Non-coordinating | Toluene | Associative transfer of the alkoxide group to the carboxylate. | (t-BuO)₃Sn(OSiMe₃) and (t-BuO)₂Sn(OSiMe₃)₂ | researchgate.net |

| Ligand Exchange | Coordinating | Pyridine | Direct substitution of an alkoxide ligand with a carboxylate ligand. | Sn(O-t-Bu)₃(OAc)(py) | researchgate.net |

Hydrolysis and Condensation Pathways in Solution

This compound is highly reactive toward water, undergoing hydrolysis and condensation reactions that are central to sol-gel processes for producing tin oxide (SnO₂) materials. unm.edupsu.edu

Hydrolysis: This initial step involves the reaction of this compound with water, which replaces the tert-butoxide (-OtBu) ligands with hydroxyl (-OH) groups. unm.edu The high reactivity of the Sn-O bond in the precursor facilitates this reaction. psu.edu

Condensation: Subsequent condensation reactions occur between the hydroxylated tin species. unm.edu These reactions form Sn-O-Sn bridges (oxolation) or M(μ-OH)M bridges (olation), releasing by-products such as water or tert-butanol. unm.edu This process leads to the growth of oligomeric and polymeric networks, eventually resulting in the formation of tin oxide particles or a gel. unm.edupsu.edu

The rates of hydrolysis and condensation can be controlled by modifying the reaction conditions. For example, the addition of chelating agents like acetylacetone (B45752) can retard the hydrolysis and condensation of this compound, allowing for more controlled growth of the oxide material. psu.edu Without such control, the rapid condensation of this compound can lead to inhomogeneous gels or the precipitation of fine particles. psu.edupsu.edu

| Stage | Reactants | Primary Transformation | Products | Reference |

|---|---|---|---|---|

| Hydrolysis | Sn(O-t-Bu)₄ + H₂O | Replacement of -OtBu ligands with -OH groups. | Sn(O-t-Bu)ₓ(OH)₄₋ₓ + t-BuOH | unm.edu |

| Condensation | Two Sn-OH containing species | Formation of Sn-O-Sn or Sn-(OH)-Sn bridges. | Oligomeric/polymeric tin oxo-hydroxide networks + H₂O/t-BuOH | unm.edu |

Mechanism of Action in Transesterification Reactions

This compound and related tin alkoxides are effective catalysts for transesterification reactions. rsc.orggoogle.com Two primary mechanisms are generally proposed to explain their catalytic activity: the Lewis acid mechanism and the exchange/insertion mechanism. rsc.org

Lewis Acid Mechanism: This is the most commonly proposed mechanism for tin-catalyzed transesterification. rsc.org The tin compound acts as a classical Lewis acid, coordinating to the carbonyl oxygen of the ester substrate. rsc.org This coordination enhances the polarization of the C=O bond, increasing the electrophilicity of the carbonyl carbon. rsc.org This activation facilitates a nucleophilic attack by an alcohol molecule, which can occur via an intermolecular or intramolecular pathway. rsc.org This mechanism is typically followed by systems where direct ligand exchange with the alcohol is not favored. rsc.org

Exchange/Insertion Mechanism: This pathway involves the direct participation of the alkoxide ligands. It proceeds through three main steps: rsc.org

Step 1: Associative Exchange: An alcohol molecule from the reaction medium exchanges with one of the tert-butoxide ligands on the tin center, forming a new tin alkoxide species and releasing a molecule of tert-butanol. rsc.org

Step 2: Coordination and Insertion: The ester substrate coordinates to the tin center, and its carbonyl group inserts into the newly formed Sn-O bond of the active tin alkoxide intermediate. rsc.org

Step 3: Product Release: An associative exchange with another alcohol molecule releases the final transesterified product and regenerates the active catalytic species. rsc.org

The choice between these mechanisms can be influenced by the specific nature of the tin catalyst and the reaction conditions. For instance, organotin chlorides are thought to act as Lewis acids, whereas some tin alkoxides and oxides are more likely to proceed via the exchange/insertion pathway. rsc.org

Catalytic Applications and Reaction Mechanisms of Tin Iv Tert Butoxide

Tin(IV) tert-butoxide, a monomeric organotin compound, serves as a significant precursor and catalyst in various organic transformations. unm.eduresearchgate.net Its reactivity is largely defined by the four bulky tert-butoxide ligands attached to the central tin(IV) atom. These ligands influence its solubility, stability, and catalytic behavior, particularly in polymerization and Lewis acid-mediated reactions.

Precursor Chemistry in Advanced Materials Science and Engineering

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Applications

Tin(IV)tert-butoxide is a valuable precursor for both ALD and CVD, techniques that allow for the precise deposition of thin films. Its utility has been explored for creating high-purity tin oxide coatings essential for various technologies. sigmaaldrich.com While it has been identified through theoretical calculations as a compound of interest for ALD, its most documented applications are in CVD processes. rsc.orgresearchgate.net

Fabrication of Tin Oxide Thin Films (SnO₂, Sn/SnO₂)

This compound serves as a single-source precursor for depositing tin oxide thin films via methods like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and both Atmospheric Pressure (AP) and Low-Pressure (LP) CVD. researchgate.netbath.ac.uk In a typical PECVD process, this compound is introduced into a reaction chamber to deposit uniform thin films onto a substrate, such as glass, even at room temperature. researchgate.netresearchgate.net These as-deposited films are generally amorphous. researchgate.net Subsequent thermal treatment, or annealing, in air at temperatures ranging from 300 to 500 °C is employed to transform the amorphous film into crystalline tetragonal SnO₂. researchgate.net

Furthermore, CVD processes using this compound have been utilized to deposit composite Sn/SnO₂ thin films. mdpi.com This method is noted for its speed and simplicity in creating dense film structures. mdpi.com The ability to use a single precursor that provides both the tin and oxygen atoms simplifies the deposition process significantly. bath.ac.ukmdpi.com

Growth Kinetics and Impact on Film Properties

The properties of the resulting tin oxide films are heavily influenced by the deposition and post-processing conditions. In CVD studies using this compound as a single-source precursor, depositions were carried out between 250 and 400 °C. bath.ac.uk It was observed that the sheet resistance of the films decreased at higher deposition temperatures. bath.ac.uk

For films deposited via PECVD at room temperature, the post-annealing stage is critical for defining the material's properties. researchgate.net As the annealing temperature is increased from 300 to 500 °C, the films transition from amorphous to a crystalline tetragonal SnO₂ structure. researchgate.net This crystallization directly impacts the film's electrical and optical characteristics. Films annealed at 500 °C exhibit high transparency, with an average transmittance of 90% in the visible region, and a resistivity of 1.1×10⁻² Ω·cm. researchgate.net The optical band gap also widens with increased annealing temperature, increasing to 3.92 eV for samples annealed at 500 °C. researchgate.net

| Deposition Method | Precursor | Deposition Temperature | Annealing Temperature | Resulting Phase | Key Film Properties |

|---|---|---|---|---|---|

| PECVD | This compound | Room Temperature | 500 °C | Tetragonal SnO₂ | ~90% Transmittance, 1.1x10⁻² Ω·cm Resistivity, 3.92 eV Band Gap researchgate.net |

| LPCVD | This compound | 400 °C | N/A | Amorphous with some cassiterite SnO₂ | Lower sheet resistance at higher deposition temperatures bath.ac.uk |

| APCVD | This compound | 250-400 °C | N/A | Generally amorphous | Tin-oxygen ratio varied between 1.5-1.9 bath.ac.uk |

Development of SnO₂ Coatings for Electronic and Optoelectronic Devices

The high transparency and conductivity of SnO₂ films make them suitable for a range of electronic and optoelectronic applications. rsc.org The films produced from this compound, which exhibit low resistivity and high transmittance, are identified as potential candidates for transparent conducting oxides (TCOs). researchgate.net TCOs are critical components in devices such as flat panel displays, solar cells, and other optoelectronic devices. rsc.orgtue.nl Additionally, the properties of these films make them applicable for gas sensing technologies. researchgate.net

Nanomaterial Synthesis and Engineering

Beyond thin films, this compound is a key reagent in the bottom-up synthesis of various tin oxide nanostructures. sigmaaldrich.com

Preparation of Tin Oxide Nanoparticles and Nanowires

This compound has been successfully employed in a catalyst-assisted, molecule-based chemical vapor deposition (MB-CVD) technique to synthesize one-dimensional (1D) tin oxide nanostructures, such as nanowires. uni-koeln.de This approach allows for controlled synthesis of nanomaterials with specific composition, size, and morphology. uni-koeln.de The compound's monomeric nature and distorted tetrahedral coordination in the solid state make it a suitable candidate for such precise vapor-phase synthesis. uni-koeln.de These synthesized nanowires and nanoparticles are utilized in fields like catalysis, electronics, and sensor technologies. sigmaaldrich.com

Electrospinning of Metal Oxide Nanofibrous Membranes

Electrospinning is a versatile technique for producing nanofibers, and this compound has been used as a tin precursor in this process to create metal oxide nanofibrous membranes. mdpi.comsigmaaldrich.com In a typical procedure, this compound is mixed with a polymer binder, such as polyvinylpyrrolidone (B124986) (PVP), in a solvent system like ethanol (B145695) and acetic acid. mdpi.comacs.org This solution is then electrospun by applying a high voltage, causing the formation of composite polymer/precursor nanofibers. mdpi.comacs.org

These as-spun nanofibers are subsequently annealed at high temperatures (e.g., 500 °C or higher) to remove the polymer template, resulting in pure metal oxide nanofibers. acs.org This method has been used to fabricate both pure SnO₂ nanofibers and composite nanofibers like TiO₂-SnO₂. mdpi.comacs.org The resulting nanofibers have diameters in the range of 75–110 nm and are investigated for applications such as the photocatalytic degradation of industrial dyes. mdpi.com

| Target Material | Precursors | Polymer Binder | Solvents | Applied Voltage | Resulting Nanofiber Diameter |

|---|---|---|---|---|---|

| TiO₂-SnO₂ Composite Nanofibers | Titanium(IV)isopropoxide, this compound | Polyvinylpyrrolidone (PVP) | Ethanol, Acetic Acid mdpi.com | Not specified | 75-110 nm mdpi.com |

| Erbium-doped SnO₂ Nanofibers | Er(III)i-propoxide, this compound | Polyvinylpyrrolidone (PVP) | Ethanol, Acetic Acid acs.org | 25 kV acs.org | Diameter reduced by 28% after annealing acs.org |

Synthesis of Mixed-Metal Oxides and Zeolites

Tin(IV) tert-butoxide serves as a critical precursor in the synthesis of advanced materials, particularly mixed-metal oxides and zeolites, due to its solubility and reactivity. Its role is central to incorporating tin into various frameworks, leading to materials with unique catalytic properties.

Sn-Beta zeolite is a significant solid Lewis acid catalyst utilized in various chemical transformations, including biomass conversion. researchgate.netrsc.org The direct hydrothermal synthesis of Sn-Beta is a common method where tin(IV) tert-butoxide can be employed as a tin source. rsc.orgnsf.gov This process typically involves combining a silica (B1680970) source, a structure-directing agent (SDA) like tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH), a mineralizing agent (such as fluoride (B91410) ions), and a tin precursor in water. rsc.orgrsc.org

The precursors, including tin(IV) tert-butoxide, hydrolyze in the synthesis gel to form tin species that can be incorporated into the zeolite framework during crystallization. rsc.org The choice of tin source is a critical parameter that can influence the catalytic activity of the resulting zeolite. nsf.gov Research has explored various tin precursors for the synthesis of Sn-Beta, each with different characteristics.

Table 1: Comparison of Selected Tin Precursors in Zeolite Synthesis This table is generated based on information from scientific literature and is for illustrative purposes.

| Precursor Name | Chemical Formula | Common Application in Zeolite Synthesis | Notes |

|---|---|---|---|

| Tin(IV) tert-butoxide | Sn[OC(CH₃)₃]₄ | Hydrothermal synthesis of Sn-Beta and Sn-MFI zeolites. rsc.orgnsf.gov | An organometallic precursor that hydrolyzes to incorporate Sn(IV) into the silica framework. rsc.org |

| Tin(IV) chloride | SnCl₄ | A standard tin source for Sn-Beta synthesis. rsc.org | Often used in its pentahydrate form (SnCl₄·5H₂O). nsf.gov |

| Tin(IV) acetate (B1210297) | Sn(OAc)₄ | Investigated as an alternative tin source for Sn-Beta and Sn-MFI. nsf.gov | The choice of precursor has been found to affect catalytic activity. nsf.gov |

Challenges in this synthesis include the difficulty of isomorphously incorporating Sn atoms into the Si-zeolite framework due to the relatively larger ionic radius of Sn⁴⁺ compared to Si⁴⁺. nih.gov Furthermore, the hydrolysis rates of the silicon and tin sources must be compatible to achieve successful incorporation. nih.gov

The incorporation of isolated tin(IV) ions into silica frameworks is a key process for creating Lewis acid sites in zeolites. nih.govresearchgate.net When using tin(IV) tert-butoxide, the mechanism begins with the hydrolysis of the precursor in the aqueous synthesis mixture. This is followed by a condensation process with hydrolyzed silica species. researchgate.net

The catalytic performance of Sn-Beta zeolites is highly dependent on the architecture of the tin active sites. These sites can exist in two primary configurations: "closed" and "open" sites. nih.govrsc.org

Closed Sites : In this configuration, the tin atom is tetrahedrally coordinated to four framework silicon atoms through oxygen bridges (Sn(OSi)₄). nih.govrsc.orgkuleuven.be These sites are generally considered weaker Lewis acids. kuleuven.be

Open Sites : An open site, or defect site, is formed when a tin atom is coordinated to three framework silicon atoms and one hydroxyl group (Sn(OSi)₃OH). nih.govrsc.orgkuleuven.be This configuration is essentially a hydrolyzed form of a closed site and typically exhibits stronger Lewis acidity. rsc.orgkuleuven.be

The synthesis strategy, including the choice of tin precursor, plays a role in determining the relative abundance of open versus closed sites. rsc.orgrsc.org For example, it has been shown that using organo tin precursors like methyl tin trichloride (B1173362) can increase the proportion of open defect sites compared to conventional synthesis with tin tetrachloride. rsc.org This control over the catalytic site architecture is desirable because different types of sites show varying activity in different chemical reactions. rsc.orgnih.gov Open sites, for instance, have been shown to be highly active for reactions such as Baeyer-Villiger oxidation and epoxide ring opening. rsc.orgnih.gov

Table 2: Catalytic Site Architecture in Sn-Zeolites This table provides a summary of open and closed sites based on established research.

| Site Type | Structural Description | Coordination | Relative Acidity |

|---|---|---|---|

| Closed Site | Tin atom fully integrated into the zeolite framework. nih.govrsc.org | Tetrahedrally coordinated to four silicon atoms via oxygen bridges (Sn(OSi)₄). rsc.orgkuleuven.be | Weaker Lewis Acid. kuleuven.be |

| Open Site | A framework defect site where one Sn-O-Si bond is hydrolyzed. rsc.org | Coordinated to three silicon atoms and one hydroxyl group (OH-Sn(OSi)₃). rsc.orgkuleuven.be | Stronger Lewis Acid. rsc.orgkuleuven.be |

Tin(IV) tert-butoxide is also a valuable precursor for creating heterometallic oxides through solution-based methods like the sol-gel process. A notable example is the synthesis of zinc-tin oxide (ZTO). In one method, a heterometallic alkoxide solution is prepared by mixing tin(IV) tert-butoxide with a separately synthesized zinc methoxy-ethoxide solution.

This mixed-metal alkoxide solution serves as a homogeneous precursor, which can then be processed to form thin films or powders of zinc-tin oxide. This approach allows for precise control over the stoichiometry of the final material, such as an 80:20 zinc-to-tin ratio, which has been investigated for applications as a transparent conducting oxide (TCO) layer in CIGS solar cells. The use of a single molecular precursor source helps to improve the homogeneity of the resulting heterometallic oxide.

Control of Catalytic Site Architecture in Zeolites (Open vs. Closed Sites)

Photocatalytic Materials and Environmental Remediation

Materials derived from tin(IV) tert-butoxide, particularly tin(IV) oxide (SnO₂) and its composites, are gaining attention for their potential in environmental applications. Their photocatalytic properties are being harnessed for the breakdown of persistent organic pollutants.

Tin(IV) tert-butoxide is used as a precursor to fabricate metal oxide nanofibers with significant photocatalytic activity. sigmaaldrich.comsemanticscholar.org In one study, composite titanium dioxide-tin dioxide (TiO₂-SnO₂) nanofibers were produced using an electrospinning technique, with titanium(IV) isopropoxide and tin(IV) tert-butoxide as the respective metal precursors. semanticscholar.org

These composite nanofibers have demonstrated high efficiency in the photocatalytic degradation of various industrial organic dyes under UV light. semanticscholar.orgresearchgate.net The study investigated the degradation of several dyes, finding that Rhodamine B, in particular, showed a significant degradation rate. semanticscholar.org The enhanced photocatalytic activity of the composite material is attributed to the synergistic effects between TiO₂ and SnO₂, which facilitate charge separation and improve the generation of reactive oxygen species that break down the dye molecules.

Table 3: Photocatalytic Degradation of Organic Dyes with TiO₂-SnO₂ Nanofibers Data derived from a study on photocatalysis using nanofibers synthesized from tin(IV) tert-butoxide and titanium(IV) isopropoxide precursors. semanticscholar.org

| Organic Dye | Type of Pollutant | Degradation Rate Constant (k, min⁻¹) |

|---|---|---|

| Rhodamine B | Industrial Dye | ~0.0064 |

| Alcian Blue | Industrial Dye | Lower than Rhodamine B |

| Alizarin Red S | Industrial Dye | Lower than Rhodamine B |

| Bilirubin | Biological Pigment | Lower than Rhodamine B |

| Brilliant Blue | Food & Industrial Dye | Lower than Rhodamine B |

| Bromophenol Blue | Industrial Dye | Lower than Rhodamine B |

Compound Index

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Alizarin Red S |

| Alcian Blue |

| Bilirubin |

| Brilliant Blue |

| Bromophenol Blue |

| CIGS (Copper Indium Gallium Selenide) |

| Diethylzinc |

| Methoxyethanol |

| Methyl tin trichloride |

| Rhodamine B |

| Silica |

| Silicon |

| Tetraethylammonium hydroxide (TEAOH) |

| Tin |

| Tin(IV) acetate |

| Tin(IV) chloride |

| Tin(IV) tert-butoxide |

| Tin(IV) oxide (SnO₂) |

| Titanium(IV) isopropoxide |

| Titanium dioxide (TiO₂) |

| Water |

| Zinc |

| Zinc methoxy-ethoxide |

| Zinc-tin oxide (ZTO) |

Potential in Hydrogen Production Systems

Tin(IV) tert-butoxide serves as a critical organometallic precursor for the synthesis of tin-based nanomaterials, which are gaining attention for their potential role in renewable energy systems, particularly in photocatalytic hydrogen production. While direct and extensive research on the use of Tin(IV) tert-butoxide for hydrogen production is still an emerging field, the properties of the tin oxide (SnO₂) materials derived from it provide a strong basis for this application.

Wide-bandgap semiconductors, including tin oxides, are foundational materials for photocatalytic applications such as water splitting to produce hydrogen. nih.gov The synthesis of high-purity, nanostructured SnO₂ is crucial, and Tin(IV) tert-butoxide is an effective precursor for this purpose, often utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. db-thueringen.desigmaaldrich.com These methods allow for precise control over the morphology and composition of the resulting thin films and nanostructures. db-thueringen.de

Enhancement of Photocatalytic Activity in Sn/SnO₂ Composites

Tin(IV) tert-butoxide is a key precursor in the fabrication of Sn/SnO₂ composite materials, which exhibit enhanced photocatalytic capabilities for applications such as the degradation of organic pollutants. nih.govdb-thueringen.deresearchgate.net The compound's volatility and thermal decomposition characteristics make it highly suitable for advanced deposition techniques like CVD, which can be used to create Sn/SnO₂ thin films with a dense structure. nih.govdb-thueringen.desigmaaldrich.com The composition and morphology of these films can be readily controlled by adjusting deposition parameters. nih.govdb-thueringen.de

Research has demonstrated the effectiveness of using Tin(IV) tert-butoxide to synthesize highly active photocatalysts. In one study, catalytically active SnO₂ powders were prepared using Tin(IV) tert-butoxide and tin(IV) chloride as different precursors. The resulting materials were tested for the total oxidation of ethyl acetate. The findings indicated that the precursor choice and subsequent processing significantly impact catalytic performance.

| Tin Precursor | Special Treatment | Resulting Material Characteristics | Catalytic Performance in Ethyl Acetate Oxidation | Source |

|---|---|---|---|---|

| Tin(IV) tert-butoxide | "Step calcination" | Substantially different textural characteristics | Highest catalytic activity and selectivity | researchgate.net |

| Tin(IV) chloride | Standard preparation | Standard textural characteristics | Lower catalytic activity compared to the butoxide-derived sample | researchgate.net |

This data underscores that SnO₂ prepared from Tin(IV) tert-butoxide, particularly with optimized thermal treatment, leads to superior catalytic properties. researchgate.net Such SnO₂ nanomaterials are employed in various photocatalytic applications, including the fabrication of nanofibrous membranes designed for the effective degradation of organic dyes like methylene (B1212753) blue. sigmaaldrich.comresearchgate.net The synthesis of SnO₂ nanoparticles from this precursor for use in catalysis is recognized as a method to achieve high-purity materials for environmental remediation. researchgate.net

Computational and Theoretical Chemistry of Tin Iv Tert Butoxide

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a important tool for investigating the properties of tin-based metalorganic complexes, including Tin(IV)tert-butoxide. These computational studies are instrumental in understanding the mechanisms of reactions such as those occurring during Atomic Layer Deposition (ALD). In comparative DFT studies, this compound has been explored alongside other precursors to evaluate its suitability for depositing SnO₂ thin films. researchgate.netgoogle.comresearchgate.netresearchgate.net

DFT calculations are employed to predict the reactivity and electronic structures of tin precursors. These theoretical calculations help in screening potential candidates for applications like ALD by assessing their chemical viability. For instance, DFT studies have been used to compare the properties of this compound with other tin compounds such as bis[bis(trimethylsilyl)amino] tin(II), dibutyltin (B87310) diacetate, tin(II) acetylacetonate, tetrakis(dimethylamino) tin(IV), and dibutyltin bis(acetylacetonate). researchgate.netgoogle.comresearchgate.net Such computational evaluations can guide experimental efforts by identifying the most promising precursors for specific deposition processes. The electronic structure of the precursor influences its decomposition pathway and the properties of the resulting thin film.

| Investigated Tin Precursors in Comparative DFT Studies |

| This compound |

| bis[bis(trimethylsilyl)amino] tin(II) |

| Dibutyltin diacetate |

| Tin(II) acetylacetonate |

| Tetrakis(dimethylamino) tin(IV) |

| Dibutyltin bis(acetylacetonate) |

This table showcases a list of tin-based precursors, including this compound, that have been part of comparative DFT investigations to assess their potential in applications like Atomic Layer Deposition. researchgate.netgoogle.comresearchgate.net

Modeling the kinetics of ligand exchange is crucial for understanding reaction mechanisms in organometallic chemistry. DFT calculations can be utilized to explore the energetics and pathways of ligand exchange reactions. rsc.org While specific and detailed DFT studies on the ligand exchange kinetics of this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to other metal alkoxides. acs.orgnih.govscience.gov These studies often involve calculating the transition states and activation barriers for the exchange of ligands, providing a deeper understanding of the reaction dynamics. The steric bulk of the tert-butoxy (B1229062) groups in this compound is expected to play a significant role in its ligand exchange kinetics.

A key application of DFT in the study of precursors like this compound is the determination of active site geometries and the elucidation of reaction pathways. For this compound, which is known to be monomeric in the solid state with a distorted tetrahedral geometry around the tin atom, DFT can model this structure and its interactions with other molecules. uni-koeln.de In the context of ALD, DFT calculations can map out the step-by-step mechanism of surface reactions, including the adsorption of the precursor and the subsequent chemical transformations. ub.edu These calculations can reveal the most energetically favorable pathways for the formation of tin oxide, for example.

To predict where chemical reactions are most likely to occur on a molecule, computational methods such as the analysis of the Average Local Ionization Energy (ALIE) and the Electrostatic Potential (ESP) are used. researchgate.net These tools help in identifying nucleophilic and electrophilic sites. For instance, in a related tin precursor, tetrakis(dimethylamino) tin(IV) (TDMASn), ALIE and ESP analyses have been used to pinpoint the primary reaction sites between the nitrogen atoms and the tin atom. researchgate.net A similar approach could be applied to this compound to identify the most reactive parts of the molecule, which would likely be the oxygen atoms of the tert-butoxide ligands and the central tin atom.

| Calculated Activation Energies for TDMASn Half-Reaction Steps |

| TS1 |

| TS2 |

| TS3 |

| TS4 |

| This table presents the activation energies for the transition states of the half-reaction between TDMASn and water, as determined by DFT calculations. researchgate.net Such data is indicative of the insights that can be gained for other precursors like this compound. |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Transformations

The exploration of new chemical reactions and transformations utilizing Tin(IV)tert-butoxide is a promising research avenue. Its ability to act as a Lewis acid facilitates various chemical processes. Future work is anticipated to focus on expanding its catalytic applications beyond known transformations.

One area of interest is its role in polymerization reactions. This compound has been identified as a crucial reagent in the synthesis of polymers such as polyurethanes and elastomers, where it acts as a catalyst. Further research could explore its efficacy in the polymerization of other monomers and the synthesis of novel block copolymers. For instance, studies on the ring-opening polymerization of cyclic esters have demonstrated the catalytic potential of tin alkoxides. researchgate.net

Moreover, the compound's utility in ester elimination reactions presents opportunities for the rational synthesis of metal oxide materials. sigmaaldrich.comsigmaaldrich.com Investigating its reactivity with a wider range of functional groups could lead to the development of new synthetic methodologies in organic chemistry. Researchers are also exploring its use in mediating novel coupling reactions. For example, potassium tert-butoxide, a related compound, has been shown to mediate the dimerization of heterocyclic N-oxides, suggesting that the reactivity of the tert-butoxide group could be harnessed in new ways. nih.govresearchgate.net The exploration of photoinduced reactions involving this compound could also unveil new reaction pathways. conicet.gov.ar

Development of Tailored this compound Derivatives for Specific Applications

The modification of the this compound structure to create tailored derivatives is a key area for future research. By replacing one or more of the tert-butoxide ligands with other functional groups, researchers can fine-tune the compound's steric and electronic properties, as well as its solubility and thermal stability.

For instance, the synthesis of organotin(IV) dithiocarbamate (B8719985) complexes has shown promise in developing compounds with significant antimicrobial activity. Further development of such derivatives could lead to new classes of therapeutic or antimicrobial agents. The synthesis of carboxylate-containing tin(IV) isopropoxides has also been reported, demonstrating the feasibility of ligand exchange reactions to create new molecular structures with potentially unique catalytic or material properties. researchgate.net

The development of new precursors for atomic layer deposition (ALD) and chemical vapor deposition (CVD) is another important application. While this compound is already used for depositing tin oxide thin films, derivatives with enhanced volatility or different decomposition profiles could offer better control over film growth and properties. sigmaaldrich.commdpi.com Research into the synthesis of heterobimetallic alkoxides containing tin could also lead to the formation of complex oxide materials with novel functionalities. unm.edursc.org

Advanced Spectroscopic and Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced spectroscopic and characterization techniques for in-situ studies is crucial. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) are essential for characterizing the compound and its products, in-situ methods can provide real-time information about reaction intermediates and kinetics.

For example, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the changes in vibrational modes during a reaction, providing insights into ligand exchange processes and the formation of transient species. This is particularly valuable for studying the mechanisms of catalysis and thin film deposition. In-situ X-ray photoelectron spectroscopy (XPS) has been effectively used to study the deposition of TiN films from related organometallic precursors, and similar techniques could be applied to this compound systems to understand the surface chemistry during film growth. acs.org

Furthermore, advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to study the association and dynamic behavior of tin alkoxide species in solution. researchgate.net These studies are critical for understanding the pre-catalyst and precursor solution chemistry, which can significantly impact the final product's properties.

Integrated Computational and Experimental Approaches for Mechanistic Insights

The combination of computational modeling with experimental studies offers a powerful approach to unraveling the complex reaction mechanisms of this compound. Density Functional Theory (DFT) calculations have emerged as a valuable tool for predicting the reactivity of this compound.

DFT can be used to model electron density distributions, predict ligand-exchange kinetics, and determine the geometries of active sites. Such calculations can guide experimental design by identifying favorable reaction pathways and explaining the influence of the bulky tert-butoxy (B1229062) ligands on reactivity. For example, DFT studies have been used to investigate the ring-opening polymerization of lactides initiated by tin alkoxides, providing insights into the rate-limiting steps and the efficiency of different initiators. researchgate.net

Ab initio molecular orbital calculations have also been employed to understand the association behavior of organotin alkoxides, highlighting the interplay between enthalpy and entropy. acs.org By integrating these computational insights with experimental data from spectroscopic and kinetic studies, a more complete picture of the reaction mechanisms can be constructed. This integrated approach is essential for the rational design of new catalysts and materials based on this compound.

Expanding Frontiers in Advanced Functional Materials and Catalysis

The future of this compound research lies in its application to create advanced functional materials and novel catalytic systems. Its role as a precursor for tin oxide (SnO₂) is particularly significant. sigmaaldrich.comsigmaaldrich.com SnO₂ thin films and nanostructures have a wide range of applications, including in gas sensors, optoelectronic devices, and as transparent conductive oxides. sigmaaldrich.commdpi.comresearchgate.net

One emerging application is in photocatalysis. Metal oxide nanofibrous membranes synthesized from this compound have demonstrated effectiveness in degrading organic dyes under UV light, highlighting its potential in environmental remediation. sigmaaldrich.com Further research in this area could focus on enhancing the photocatalytic efficiency by doping the SnO₂ with other elements or by creating heterostructures with other semiconductor materials.

In the realm of catalysis, this compound and its derivatives are being explored for a variety of organic transformations. Its use in the synthesis of Sn-Beta zeolites for the ring-opening of epoxides is a recent example of its application in heterogeneous catalysis. rsc.org The development of more robust and selective catalysts based on this compound could have a significant impact on the chemical industry. The unique properties of nanostructured tin oxides, such as a high surface area and quantum confinement effects, also open up new possibilities for catalytic applications. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Applications of this compound in Materials Synthesis

| Application Area | Material Produced | Synthesis Method | Key Finding/Advantage | Reference |

| Electronics/Optoelectronics | SnO₂ Thin Films | ALD, CVD, PECVD | Enables low-temperature deposition of transparent and conductive films. | sigmaaldrich.combiosynth.comresearchgate.net |

| Photocatalysis | SnO₂ Nanofiber Membranes | Electrospinning | Effective degradation of organic dyes under UV irradiation. | sigmaaldrich.com |

| Gas Sensors | SnO₂ Nanostructures | CVD | Precursor for sensitive gas sensing materials. | sigmaaldrich.commdpi.com |

| Energy Storage | Tin Oxide Nanoparticles/Nanowires | Sol-Gel, CVD | Employed in the synthesis of materials for batteries. | sigmaaldrich.comsigmaaldrich.com |

Table 2: Characterization and Modeling Techniques for this compound Studies

| Technique | Purpose | Key Insights Gained | Reference |

| NMR Spectroscopy | Structural confirmation, purity analysis, solution behavior | Detects ligand coordination, impurities, and dynamic processes in solution. | researchgate.net |

| X-ray Diffraction (XRD) | Crystallographic structure determination | Provides information on the solid-state structure and crystallinity of materials derived from the precursor. | researchgate.net |

| Density Functional Theory (DFT) | Prediction of reactivity, mechanistic studies | Models reaction pathways, active site geometries, and the influence of steric/electronic effects. | researchgate.netresearchgate.net |

| In-situ Spectroscopy (FTIR, Raman) | Real-time reaction monitoring | Allows for the observation of intermediates and the study of reaction kinetics. |

Q & A

Q. What are the critical considerations for synthesizing Tin(IV) tert-butoxide in laboratory settings?

Tin(IV) tert-butoxide synthesis requires strict anhydrous conditions to prevent hydrolysis, as moisture rapidly degrades metal alkoxides. A modified protocol involves reacting tin tetrachloride with tert-butanol in an inert atmosphere (e.g., argon or nitrogen) using a Dean-Stark trap to remove water. Purity is validated via NMR spectroscopy and elemental analysis. Commercial batches may exhibit variability in color and purity, necessitating rigorous in-house characterization .

Q. How can researchers safely handle and store Tin(IV) tert-butoxide?

Due to its sensitivity to moisture and oxygen, the compound must be stored under inert gas in flame-sealed ampoules or Schlenk flasks. Handling should occur in gloveboxes or using Schlenk-line techniques. Safety protocols include avoiding skin contact (use nitrile gloves) and ensuring proper ventilation to mitigate inhalation risks. Degradation products (e.g., tert-butanol) should be neutralized with dry ice or inert solvents .

Q. What analytical techniques are essential for characterizing Tin(IV) tert-butoxide?

Key methods include:

- NMR spectroscopy : To confirm ligand coordination and detect impurities (e.g., free tert-butanol).

- X-ray diffraction (XRD) : For crystallographic structure determination.

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.

- Elemental analysis : To verify stoichiometric purity. Detailed experimental procedures should align with journal guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Tin(IV) tert-butoxide in catalytic systems?

Density-functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density distributions and kinetic-energy densities to predict ligand-exchange kinetics and active-site geometries. These models guide experimental design by identifying favorable reaction pathways and steric effects induced by the bulky tert-butoxy ligands .

Q. What strategies resolve contradictions in reported thermal stability data for Tin(IV) tert-butoxide?

Discrepancies may arise from varying impurity levels (e.g., residual solvents) or experimental conditions. Researchers should:

- Replicate studies using identical synthesis and characterization protocols.

- Compare TGA profiles under controlled atmospheres (e.g., nitrogen vs. air).

- Cross-validate with differential scanning calorimetry (DSC) and mass spectrometry to identify decomposition products. Transparent reporting of synthetic conditions is critical .

Q. How does ligand steric bulk influence the catalytic performance of Tin(IV) tert-butoxide in polymerization reactions?

The tert-butoxy group’s steric hindrance slows ligand dissociation, altering reaction kinetics. Kinetic studies using in situ FTIR or Raman spectroscopy can monitor ligand exchange rates. Comparative experiments with less bulky analogs (e.g., ethoxide) reveal trade-offs between stability and catalytic activity. Mechanistic insights are validated via Arrhenius plots and Eyring equation analysis .

Methodological Guidelines

- Reproducibility : Document synthesis parameters (e.g., solvent purity, reaction time/temperature) and raw characterization data in supplementary materials .

- Data Validation : Use triplicate measurements for critical analyses (e.g., NMR integration, TGA mass loss) and report standard deviations .

- Literature Comparison : Cite foundational studies on analogous metal alkoxides (e.g., Zr, Hf) to contextualize findings, while highlighting tin-specific behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.